The synthesis of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride typically involves a multi-step process, which may include the following general methods:
Throughout these processes, parameters such as temperature, reaction time, and solvent choice play critical roles in determining yield and purity .
The molecular structure of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride features a central benzimidazole ring, which is fused to a propyl chain and a methylamine group. Key structural details include:
The InChI representation of the compound is as follows: InChI=1/C11H16Cl2N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14)
.
[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as pH and solvent conditions .
The mechanism of action for [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride is primarily linked to its interaction with biological targets:
Quantitative studies on binding affinities and biological assays are crucial for elucidating these mechanisms .
The physical and chemical properties of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | C11H16Cl2N3 |
Molar Mass | 234.12 g/mol |
Density | 1.114 g/cm³ |
Boiling Point | 401°C at 760 mmHg |
Flash Point | 196.3°C |
Vapor Pressure | 1.22E-06 mmHg at 25°C |
Refractive Index | 1.612 |
These properties indicate that the compound is a solid at room temperature with moderate thermal stability and low volatility .
[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride has several scientific applications:
Research continues into optimizing its efficacy and exploring new therapeutic uses based on its chemical structure .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8